molecular formula C17H24Cl2N2OS B2600423 {[4-(2-methylphenyl)oxan-4-yl]methyl}[(1,3-thiazol-4-yl)methyl]amine dihydrochloride CAS No. 2418711-80-3

{[4-(2-methylphenyl)oxan-4-yl]methyl}[(1,3-thiazol-4-yl)methyl]amine dihydrochloride

Cat. No.: B2600423
CAS No.: 2418711-80-3
M. Wt: 375.35
InChI Key: CLAFBWSHVFIEJK-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt featuring two distinct structural motifs:

  • Oxane (tetrahydropyran) ring: Substituted at the 4-position with a 2-methylphenyl group.
  • Thiazole ring: Positioned at the 4-yl-methylamine moiety.

The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. Its synthesis likely follows standard protocols for amine hydrochlorides, such as treating the free base with HCl in solvents like THF/MeOH ().

Properties

IUPAC Name

N-[[4-(2-methylphenyl)oxan-4-yl]methyl]-1-(1,3-thiazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS.2ClH/c1-14-4-2-3-5-16(14)17(6-8-20-9-7-17)12-18-10-15-11-21-13-19-15;;/h2-5,11,13,18H,6-10,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAFBWSHVFIEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCOCC2)CNCC3=CSC=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(2-methylphenyl)oxan-4-yl]methyl}[(1,3-thiazol-4-yl)methyl]amine dihydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or epoxides under acidic or basic conditions.

    Introduction of the 2-Methylphenyl Group: This step involves Friedel-Crafts alkylation or acylation reactions to attach the 2-methylphenyl group to the oxane ring.

    Thiazole Ring Formation: The thiazole ring is often synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxane ring or the thiazole ring, potentially leading to ring-opened products or reduced thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while nucleophilic substitution at the amine group can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[4-(2-methylphenyl)oxan-4-yl]methyl}[(1,3-thiazol-4-yl)methyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiazole ring, in particular, suggests possible antimicrobial, antifungal, and anticancer activities . Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of {[4-(2-methylphenyl)oxan-4-yl]methyl}[(1,3-thiazol-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in the Oxane Ring Substituents

a) {[4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}amine ()
  • Structural Difference : 4-Fluorophenyl replaces 2-methylphenyl on the oxane ring.
  • Impact : Fluorine’s electron-withdrawing nature may alter electronic properties and binding affinity compared to the methyl group.
  • Synthesis : Similar crystallization methods (e.g., DMF solvent) yield isostructural crystals with triclinic symmetry ().
b) {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine Dihydrochloride ()
  • Structural Difference : Chlorophenyl-thiazole replaces oxane-thiazole.

Variations in the Thiazole Substituents

a) [4-(Thiazol-2-yl)phenyl]methylamine Hydrochloride ()
  • Structural Difference : Thiazol-2-yl replaces thiazol-4-yl.
  • Impact : Substitution position affects molecular planarity and electronic distribution, influencing receptor interactions.
b) N-Methyl-1-(1,3-thiazol-4-yl)methanamine Dihydrochloride ()
  • Structural Difference : Lacks the oxane ring; features an N-methyl group.
  • Impact : Simplified structure may enhance metabolic stability but reduce target specificity.

Heterocyclic Modifications

a) [(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine Dihydrochloride ()
  • Structural Difference : Morpholine replaces oxane.
  • Impact : Morpholine’s hydrophilic nature improves solubility but may alter blood-brain barrier penetration.

Key Observations:

  • Solubility : Dihydrochloride salts universally improve water solubility, critical for drug formulation ().
  • Synthetic Yields : High yields (>80%) are common for thiazole-containing amines, though oxane derivatives may require optimized crystallization ().

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